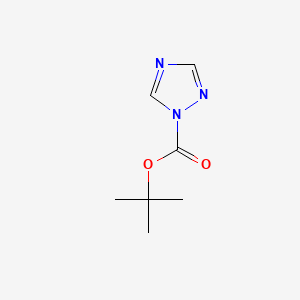![molecular formula C9H8N2O4 B1274966 2-Methyl-6-nitro-2H-benzo[B][1,4]oxazin-3(4H)-one CAS No. 57463-01-1](/img/structure/B1274966.png)
2-Methyl-6-nitro-2H-benzo[B][1,4]oxazin-3(4H)-one
Descripción general
Descripción
The compound 2-Methyl-6-nitro-2H-benzo[b][1,4]oxazin-3(4H)-one is a derivative of the 1,4-benzoxazine class, which is a heterocyclic compound containing oxygen and nitrogen in a fused benzene and oxazine ring structure. This class of compounds has been extensively studied due to their diverse chemical properties and potential applications in pharmacology and material science .
Synthesis Analysis
The synthesis of 2H-benzo[b][1,4]oxazin-3(4H)-one derivatives can be achieved through various methods. One approach involves the trifluoroacetic anhydride/phosphoric acid mediated C-C bond-forming reaction, which is environmentally friendly as it avoids the use of harmful AlCl3 or moisture-sensitive acid chloride . Another method includes the intramolecular cyclization of methyl 3-aryl-2-nitropropionates catalyzed by strong Brønsted acids, which is favored by electron-withdrawing groups on the benzene ring . Additionally, the synthesis of 2H-1,4-benzoxazine derivatives from 1,2-epoxy-3-(2-nitroaryloxy)propanes using Hantzsch 1,4-dihydropyridine (HEH) and Pd/C as a catalyst has been reported, where the nitro group is reduced prior to the epoxide functionality .
Molecular Structure Analysis
The molecular structure and vibrational properties of 2-(4-nitrophenyl)-4H-3,1-benzoxazin-4-one, a related compound, have been studied using FTIR and FT-Raman spectra combined with DFT calculations. The stability and reactivity of these compounds can be influenced by substituents linked to the oxazine rings, as evidenced by Natural Bond Orbital (NBO) and Atoms in Molecules (AIM) studies .
Chemical Reactions Analysis
The chemical reactivity of 1,4-benzoxazine derivatives is quite versatile. For instance, 6- and 7-nitro-2-benzyl-3H-4-ketoquinazolines, which share a similar structure, can yield various derivatives upon oxidation or reaction with benzaldehyde. However, they are not oxidized by alkaline permanganate, indicating selective reactivity . The 1,4-benzoxazine derivatives can also serve as precursors to functionalized o-quinone methides and multisubstituted phenols, highlighting their potential as intermediates for oxygen-functionalized aromatic compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of 1,4-benzoxazine derivatives are influenced by their molecular structure. The presence of electron-withdrawing or electron-donating substituents can significantly affect their stability and reactivity. For example, the presence of a nitro group can enhance the electron-withdrawing character, which can be correlated with the rate of reactions involving these compounds . The vibrational spectroscopy studies provide insights into the stability orders of different derivatives, which is crucial for understanding their physical properties .
Aplicaciones Científicas De Investigación
Synthesis and Applications in Biological and Medicinal Fields
2-Methyl-6-nitro-2H-benzo[B][1,4]oxazin-3(4H)-one and its derivatives have been studied for their various applications in biological and medicinal fields. One study focused on creating innovative synthesis methods for 3,4-dihydro-2H-benzo[1,4]oxazines, which are used in biology and medication. This process involved using 2-aminophenol as a starting material and successfully synthesizing several 3,4-dihydro-2H-benzo[1,4]oxazines derivatives, showcasing a new method for their development (詹淑婷, 2012).
Antimicrobial Properties
A significant area of research for 2H-benzo[b][1,4]oxazines is in antimicrobial activity. A study synthesized benzo[b][1,4]oxazin-3(4H)-one derivatives and evaluated their in vitro antimicrobial activity against Gram-positive, Gram-negative bacteria, and fungi. The results showed overall potency against tested microorganisms, with particular emphasis on the role of fluorine atoms in enhancing antimicrobial properties (Liang Fang et al., 2011).
Chemoenzymatic Synthesis for Pharmaceuticals
Another study highlighted the chemoenzymatic asymmetric synthesis of 1,4-benzoxazine derivatives. This synthesis was important for developing pharmaceuticals, such as Levofloxacin, an antimicrobial agent. The study developed a versatile and general route for synthesizing a wide family of these oxazines with various substitutions, indicating its significant potential in pharmaceutical applications (María López-Iglesias et al., 2015).
Synthesis for Herbicides
The compound and its derivatives have also been researched for their potential in herbicide development. One study synthesized 2-(7-fluoro-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)isoindoline-1,3-diones, which were identified as potent inhibitors of protoporphyrinogen oxidase, a key enzyme in plant metabolism. These compounds demonstrated high efficacy and broad-spectrum herbicidal activity (Mingzhi Huang et al., 2005).
Corrosion Inhibition
Research has also explored the use of benzoxazines as corrosion inhibitors. A study evaluated the properties of 2-methyl-4H-benzo[d][1,3]oxazin-4-one and related compounds for their effectiveness in inhibiting corrosion on mild steel. The results indicated a significant inhibition efficiency, highlighting the potential application of these compounds in protecting metal surfaces (A. Kadhim et al., 2017).
Direcciones Futuras
Propiedades
IUPAC Name |
2-methyl-6-nitro-4H-1,4-benzoxazin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O4/c1-5-9(12)10-7-4-6(11(13)14)2-3-8(7)15-5/h2-5H,1H3,(H,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIRMEYNXGZSORX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)NC2=C(O1)C=CC(=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80400423 | |
| Record name | 2-Methyl-6-nitro-2H-1,4-benzoxazin-3(4H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80400423 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-6-nitro-2H-benzo[B][1,4]oxazin-3(4H)-one | |
CAS RN |
57463-01-1 | |
| Record name | 2-Methyl-6-nitro-2H-1,4-benzoxazin-3(4H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80400423 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[3,5-bis(trifluoromethyl)phenyl]-1H-pyrrole-2-carbaldehyde](/img/structure/B1274884.png)




![5-[(2,5-dimethylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1274898.png)


![4-Methylbenzo[c][1,2,5]oxadiazole 1-oxide](/img/structure/B1274903.png)




